Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

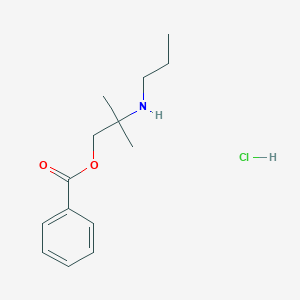

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is a chemical compound with the molecular formula C4H8N2O4S . It is also known by its CAS number 153028-12-7.

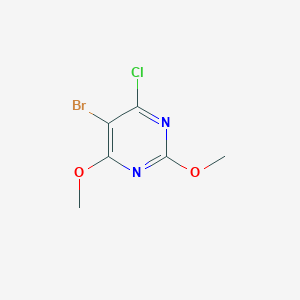

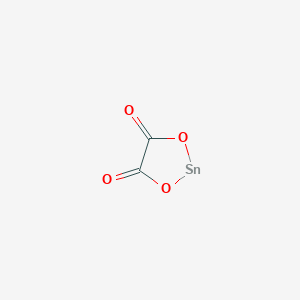

Molecular Structure Analysis

The molecular structure of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 180.19 g/mol.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Carbamic acid derivatives, including the 2-propenyl ester, are utilized in enantioselective synthesis processes. These derivatives play a critical role in the preparation of chiral compounds, particularly in the formation of dihydropyrimidones through Mannich reactions, which are important for the development of stereochemically complex molecules (Goss et al., 2009).

Synthesis of Chiral Amino Carbonyl Compounds

These compounds are also key in the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate and other chiral amino carbonyl compounds. The asymmetric Mannich reaction, using carbamic acid derivatives, is pivotal in this process, demonstrating their significance in the synthesis of complex organic molecules (Yang et al., 2009).

Ammonia Equivalents in Amination

Carbamic acid 2-trimethylsilylethyl ester, a related compound, is used as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This showcases the versatility of carbamic acid derivatives in facilitating reactions to produce anilines with sensitive functional groups (Mullick et al., 2010).

Chemical Agents for Plant Protection

Carbamic acid derivatives are widely utilized as chemical agents in agriculture, especially for plant protection. They are used in the formulation of insecticides, herbicides, and fungicides, demonstrating their broad application in the agricultural sector (Melnikov, 1971).

Spectroscopic and Structural Studies

These compounds are also the subject of extensive spectroscopic and structural studies. For example, the study of carbamic acid N-(1-phenylthio-methyl)-2-methyl-propyl t-butyl ester provides insights into the molecular properties, such as absorption spectra, structural analysis, and molecular polarizabilities, essential for understanding their chemical behavior (Lewanowicz et al., 1996).

Acid Catalysis in Hydrolysis

These derivatives are also significant in the field of acid catalysis, particularly in the hydrolysis of amino esters. Their interaction with polymeric sulfonic acids in hydrolysis reactions highlights their importance in understanding and optimizing catalytic processes (Yoshikawa & Kim, 1966).

Amination of Benzothiazolone

In the realm of organic synthesis, carbamic acid derivatives are involved in aminolysis reactions, such as the amination of benzothiazolone, leading to the formation of thiocarbamic acids. This showcases their role in the synthesis of diverse organic compounds (Simov & Antonova, 1976).

Safety And Hazards

Propiedades

IUPAC Name |

prop-2-enyl N-sulfamoylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)(H2,5,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDCJHUNDSQFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)